
Application of QuEChERS Method for Citrinin
Extraction in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citrinin

Cat. No.: B1143686 Get Quote

Application Notes and Protocols

These application notes provide a comprehensive overview and detailed protocols for the

extraction of citrinin from various cereal matrices using the Quick, Easy, Cheap, Effective,

Rugged, and Safe (QuEChERS) method. This methodology is intended for researchers,

scientists, and professionals in drug development and food safety analysis.

Introduction
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus,

and Monascus. It can contaminate a variety of food commodities, particularly cereals such as

rice, wheat, barley, and maize. Due to its nephrotoxic, hepatotoxic, and carcinogenic

properties, the presence of citrinin in food and feed is a significant health concern. Accurate

and efficient methods for its detection and quantification are therefore crucial.

The QuEChERS method has emerged as a popular sample preparation technique for the

analysis of various contaminants in food matrices.[1][2][3] It offers several advantages over

traditional extraction methods, including simplicity, high throughput, and reduced solvent

consumption.[1][4] This document outlines the application of a modified QuEChERS protocol

for the extraction of citrinin from cereals, followed by analysis using techniques such as High-

Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS).
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Principle of the Method
The QuEChERS method for citrinin extraction from cereals involves two main steps:

Extraction: The cereal sample is first homogenized and then extracted with an organic

solvent, typically acetonitrile, in the presence of water and a mixture of salts (e.g.,

magnesium sulfate, sodium chloride, and sodium citrates). The salts induce a phase

separation between the aqueous and organic layers and help to "salt out" the analyte of

interest into the organic phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then

subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is

commonly used to remove fatty acids, sugars, and other organic acids, while C18 is used to

remove non-polar interferences. Magnesium sulfate is also added to remove excess water.

The final cleaned extract can then be analyzed by HPLC-FLD or LC-MS/MS for the

quantification of citrinin.

Experimental Protocols
Materials and Reagents

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent). Formic

acid.

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate

dibasic sesquihydrate, Sodium citrate tribasic dihydrate.

d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).

Citrinin standard solution

Internal standard solution (optional, e.g., Ochratoxin A-d5)[1][2]

Centrifuge tubes (50 mL and 15 mL)

Vortex mixer
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Centrifuge

Syringe filters (0.22 µm)

Sample Preparation
Obtain a representative sample of the cereal.

Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

Store the homogenized sample in a cool, dry, and dark place until analysis.

Extraction Procedure (Modified QuEChERS)
Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

Add 10 mL of water to the tube and vortex for 1 minute to moisten the sample. Let it stand for

10-15 minutes.[5]

(Optional) Add an internal standard solution.

Add 10 mL of acetonitrile (containing 1-2% formic acid).[5]

Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic

dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

Immediately cap the tube and vortex vigorously for 1 minute.

Centrifuge the tube at ≥3000 g for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg

MgSO₄, 50 mg PSA, and 50 mg C18.

Vortex the d-SPE tube for 30 seconds.

Centrifuge at ≥3000 g for 5 minutes.
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Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an

autosampler vial for analysis.

Data Presentation
The following tables summarize the quantitative data for citrinin extraction from various food

matrices using QuEChERS-based methods.

Table 1: Performance of QuEChERS Method for Citrinin in Spices and Infant Cereals

Matrix
Spiking
Level
(µg/kg)

Recovery
(%)

RSD (%)
LOD
(µg/kg)

LOQ
(µg/kg)

Referenc
e

Spices 80 - 400 93 - 106 1 - 11 - 65 - 146 [6]

Infant

Cereals

Not

Specified

102.2 -

108.4
< 9 0.1 0.25 [6]

Data from a study utilizing immunoaffinity column cleanup, with QuEChERS mentioned as an

alternative.

Table 2: Performance of a Multi-Mycotoxin QuEChERS Method in Cereal-Based Infant Foods

Analyte Spiking Levels Recovery (%) RSD (%) LOD (µg/kg)

Aflatoxins B1,

B2, G1, G2
Multiple Levels 77.6 - 105.7 2.5 - 13.7 0.1 - 0.2

Ochratoxin A Multiple Levels 77.6 - 105.7 2.5 - 13.7 0.3

Zearalenone Multiple Levels 77.6 - 105.7 2.5 - 13.7 0.8

T-2 toxin Multiple Levels 77.6 - 105.7 2.5 - 13.7 0.8

Deoxynivalenol Multiple Levels 77.6 - 105.7 2.5 - 13.7 15.8

Fumonisin B1 Multiple Levels 77.6 - 105.7 2.5 - 13.7 15.8
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This study developed a modified QuEChERS-based method for nine mycotoxins. While citrinin
was not included in this specific validation, the general protocol is relevant.[7]

Visualizations
The following diagrams illustrate the workflow of the QuEChERS method for citrinin extraction

in cereals.
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Caption: QuEChERS workflow for citrinin extraction from cereals.
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Caption: Logical relationships in the QuEChERS method for citrinin analysis.
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The QuEChERS method provides a simple, rapid, and effective approach for the extraction of

citrinin from various cereal matrices. The presented protocol, with appropriate validation for

the specific cereal matrix of interest, can be readily implemented in analytical laboratories for

routine monitoring of citrinin contamination. The use of LC-MS/MS for final detection and

quantification is recommended for high sensitivity and selectivity. Further optimization of the d-

SPE cleanup step may be necessary for cereals with high-fat content to minimize matrix

effects.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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